Tert-butyl 5-bromo-3-methylpicolinate
Overview
Description
Tert-butyl 5-bromo-3-methylpicolinate: is an organic compound commonly used as an intermediate in chemical research and organic synthesis. It is known for its role in the preparation of various other compounds due to its unique chemical structure, which includes a bromine atom and a tert-butyl ester group attached to a picolinic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-3-methylpicolinate typically involves the bromination of a suitable precursor under controlled conditions. One common method includes the reaction of 3-methylpicolinic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 5-position. The resulting brominated product is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination and esterification steps are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-bromo-3-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Oxidation can yield various oxidized forms of the compound, including carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
Tert-butyl 5-bromo-3-methylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: Research into potential therapeutic agents often utilizes this compound as a precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3-methylpicolinate depends on its specific application. In general, the compound interacts with molecular targets through its bromine atom and ester group, which can participate in various chemical reactions. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or other transformations. These interactions enable the compound to modify biological pathways or chemical processes .
Comparison with Similar Compounds
Tert-butyl 5-bromopicolinate: Similar structure but without the methyl group at the 3-position.
Tert-butyl 3-methylpicolinate: Lacks the bromine atom at the 5-position.
5-Bromo-3-methylpicolinic acid: The carboxylic acid form without the tert-butyl ester group.
Uniqueness: Tert-butyl 5-bromo-3-methylpicolinate is unique due to the presence of both the bromine atom and the tert-butyl ester group, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields .
Biological Activity
Tert-butyl 5-bromo-3-methylpicolinate is an organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring with a bromine atom at the 5-position and a tert-butyl ester group. Its chemical formula is , with a molar mass of approximately 284.15 g/mol. The presence of both the bromine atom and the tert-butyl group enhances its reactivity and solubility, making it suitable for various applications in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the esterification of 5-bromo-3-methylpicolinic acid with tert-butanol. This reaction can be catalyzed by agents such as boron trifluoride etherate or other acid catalysts. The general procedure is as follows:
- Reagents : 5-bromo-3-methylpicolinic acid, tert-butanol, boron trifluoride etherate.
- Reaction Conditions : Heat under reflux for several hours.
- Purification : Use column chromatography to isolate the product.
This method is scalable for industrial production, where continuous flow reactors may be employed to enhance yield and reduce costs.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry. Its derivatives have been studied for potential therapeutic effects, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains.
- Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, such as protein arginine methyltransferase (PRMT), which is involved in various cellular processes including gene expression and signal transduction.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibits growth of specific bacterial strains | |
Anticancer | Induces apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibits PRMT activity |
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylate group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function.
- Enzyme Interaction : The compound's structure allows it to fit into the active site of enzymes like PRMT, blocking substrate access.
- Cell Signaling Modulation : By affecting key signaling pathways, it can influence cell proliferation and survival.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antimicrobial properties against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : In vitro studies on various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation.
- Enzyme Inhibition Studies : Research has shown that this compound selectively inhibits PRMT5 with an IC50 value indicating effective modulation of protein methylation pathways critical for cancer progression.
Properties
IUPAC Name |
tert-butyl 5-bromo-3-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-5-8(12)6-13-9(7)10(14)15-11(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEFIDLPUQXRNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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